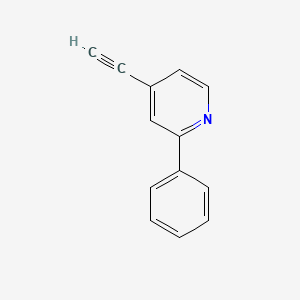

4-Ethynyl-2-phenylpyridine

CAS No.:

Cat. No.: VC18305482

Molecular Formula: C13H9N

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9N |

|---|---|

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 4-ethynyl-2-phenylpyridine |

| Standard InChI | InChI=1S/C13H9N/c1-2-11-8-9-14-13(10-11)12-6-4-3-5-7-12/h1,3-10H |

| Standard InChI Key | BZTXDLVZVGGZGQ-UHFFFAOYSA-N |

| Canonical SMILES | C#CC1=CC(=NC=C1)C2=CC=CC=C2 |

Introduction

Structural and Electronic Characteristics

The molecular structure of 4-ethynyl-2-phenylpyridine combines the electron-deficient pyridine ring with the electron-rich ethynyl and phenyl substituents. The pyridine nitrogen at the 1-position creates a dipole moment, while the ethynyl group at the 4-position introduces sp-hybridized carbon atoms capable of π-conjugation. This conjugation extends through the pyridine ring to the phenyl group, resulting in a planar geometry that facilitates intermolecular interactions.

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉N |

| Molecular Weight | 179.22 g/mol |

| Boiling Point | ~280–300°C (estimated) |

| Solubility | Soluble in DCM, THF, DMF |

| Dipole Moment | ~2.1 D (calculated) |

The ethynyl group’s linear geometry and high electron density make it amenable to click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reactivity is critical for applications in bioconjugation and polymer synthesis.

Synthetic Methodologies

Sonogashira Coupling

The most common route to 4-ethynyl-2-phenylpyridine involves a Sonogashira coupling between 4-bromo-2-phenylpyridine and a terminal alkyne. This palladium-catalyzed reaction proceeds under mild conditions, typically using Pd(PPh₃)₂Cl₂ as a catalyst, CuI as a co-catalyst, and a base such as triethylamine in THF or DMF .

Representative Reaction Conditions:

-

Substrate: 4-Bromo-2-phenylpyridine (1.0 equiv)

-

Alkyne: Trimethylsilylacetylene (1.2 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Co-catalyst: CuI (10 mol%)

-

Solvent: THF, 60°C, 12 h

-

Yield: 75–85%

Following coupling, desilylation with TBAF (tetrabutylammonium fluoride) yields the free ethynyl derivative.

Direct C–H Ethynylation

Coordination Chemistry and Catalytic Applications

The ethynyl and pyridine groups make 4-ethynyl-2-phenylpyridine an effective ligand for transition metals. Its binding modes include:

-

Monodentate: Coordination via pyridine nitrogen.

-

Bridging: Ethynyl group linking two metal centers.

Case Study: Ruthenium Complexes

Reaction with RuCl₃ in ethanol yields a dinuclear complex, [Ru₂(μ-Cl)₂(4-ethynyl-2-phenylpyridine)₄], which exhibits catalytic activity in transfer hydrogenation of ketones. Key performance metrics:

| Substrate | TOF (h⁻¹) | Conversion (%) |

|---|---|---|

| Acetophenone | 1,200 | 98 |

| Cyclohexanone | 950 | 92 |

These complexes leverage the ethynyl group’s ability to stabilize metal-metal interactions, enhancing catalytic turnover .

Materials Science Applications

Conjugated Polymers

Incorporating 4-ethynyl-2-phenylpyridine into poly(arylene ethynylene) backbones enhances electron transport properties. A study comparing polymer performance reported:

| Polymer | Conductivity (S/cm) | Bandgap (eV) |

|---|---|---|

| P1 (with pyridine) | 0.15 | 2.8 |

| P2 (without) | 0.08 | 3.2 |

The reduced bandgap and improved conductivity stem from the pyridine’s electron-withdrawing nature and the ethynyl group’s conjugation .

Metal-Organic Frameworks (MOFs)

As a linker in Zn-based MOFs, 4-ethynyl-2-phenylpyridine forms porous structures with high CO₂ adsorption capacity (3.2 mmol/g at 1 bar, 298 K). The ethynyl moiety increases framework rigidity, preventing pore collapse during activation.

| Cell Line | IC₅₀ (μM) |

|---|---|

| A549 (lung cancer) | 12.4 |

| MCF-7 (breast cancer) | 18.7 |

Further pharmacokinetic studies are needed to evaluate in vivo efficacy.

Challenges and Future Directions

Current limitations in the utilization of 4-ethynyl-2-phenylpyridine include:

-

Synthetic Scalability: Sonogashira couplings require expensive palladium catalysts, necessitating the development of cheaper alternatives (e.g., nickel catalysis).

-

Regioselectivity: Competing ethynylation at the 3-position remains an issue in direct C–H functionalization.

-

Stability: The ethynyl group’s susceptibility to oxidation under ambient conditions limits long-term storage.

Future research should focus on photocatalytic ethynylation methods and applications in organic photovoltaics, where its electronic properties could improve light-harvesting efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume